molecular formula C14H14F3NO2 B2369298 1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2109146-31-6

1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2369298
CAS No.: 2109146-31-6
M. Wt: 285.266
InChI Key: ZMGCCOJWYYXGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a pyrrolidine ring substituted with a hydroxy group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the hydroxy and trifluoromethylphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one: shares similarities with other pyrrolidine derivatives and trifluoromethyl-substituted compounds.

    Pyrrolidine derivatives: Known for their biological activities and use in drug discovery.

    Trifluoromethyl-substituted compounds: Valued for their stability and unique chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2/c1-2-13(20)18-8-9(19)7-12(18)10-5-3-4-6-11(10)14(15,16)17/h2-6,9,12,19H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGCCOJWYYXGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(CC1C2=CC=CC=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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